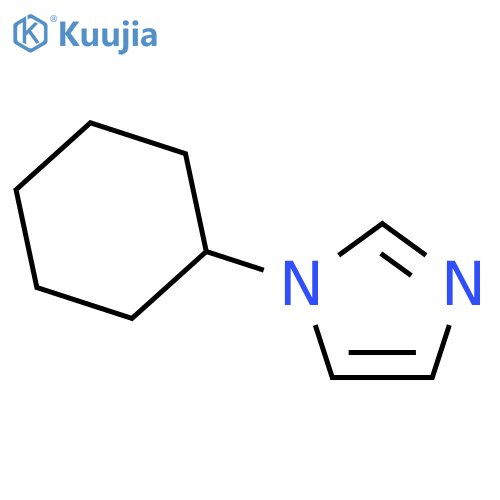

Cas no 67768-61-0 (1-Cyclohexyl-1H-imidazole)

1-Cyclohexyl-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 1-Cyclohexylimidazole

- 1-Cyclohexyl-1H-imidazole

- 1-cyclohexyl-imidazole

- 1H-Imidazole, 1-cyclohexyl-

- 1H-Imidazole,1-cyclohexyl

- 3-cyclohexylimidazole

- cyclohexylimidazole

- N-cyclohexyl-imidazole

- 2-(1h-imidazol-1-yl)cyclohexane

- 5114AJ

- SY029765

- AK153136

- 67768-61-0

- AKOS009604087

- AB01006937-01

- DTXSID00449112

- W-205651

- CS-0060792

- W17294

- MFCD14707911

- SCHEMBL285095

- DS-7389

- DB-126875

-

- MDL: MFCD14707911

- インチ: 1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2

- InChIKey: VGZINEPOBWTUEH-UHFFFAOYSA-N

- ほほえんだ: N1(C([H])=NC([H])=C1[H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 150.11600

- どういたいしつりょう: 150.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- ふってん: 302.9±11.0℃/760mmHg

- PSA: 17.82000

- LogP: 2.38830

1-Cyclohexyl-1H-imidazole セキュリティ情報

1-Cyclohexyl-1H-imidazole 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-Cyclohexyl-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM187006-1g |

1-Cyclohexyl-1H-imidazole |

67768-61-0 | 95%+ | 1g |

$133 | 2023-03-07 | |

| Chemenu | CM187006-5g |

1-Cyclohexyl-1H-imidazole |

67768-61-0 | 95+% | 5g |

$535 | 2021-08-05 | |

| abcr | AB513073-1 g |

1-Cyclohexyl-1H-imidazole; . |

67768-61-0 | 1g |

€245.80 | 2023-06-14 | ||

| abcr | AB513073-10 g |

1-Cyclohexyl-1H-imidazole; . |

67768-61-0 | 10g |

€1023.60 | 2023-06-14 | ||

| abcr | AB513073-5 g |

1-Cyclohexyl-1H-imidazole; . |

67768-61-0 | 5g |

€606.40 | 2023-06-14 | ||

| Chemenu | CM187006-1g |

1-Cyclohexyl-1H-imidazole |

67768-61-0 | 95+% | 1g |

$169 | 2021-08-05 | |

| Cooke Chemical | BD3004245-250mg |

1-Cyclohexyl-1H-imidazole |

67768-61-0 | 97% | 250mg |

RMB 128.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI701-5g |

1-Cyclohexyl-1H-imidazole |

67768-61-0 | 97% | 5g |

3364CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI701-250mg |

1-Cyclohexyl-1H-imidazole |

67768-61-0 | 97% | 250mg |

360CNY | 2021-05-08 | |

| Cooke Chemical | BD3004245-10g |

1-Cyclohexyl-1H-imidazole |

67768-61-0 | 97% | 10g |

RMB 2955.20 | 2025-02-21 |

1-Cyclohexyl-1H-imidazole 関連文献

-

Giulia Sapuppo,Qian Wang,Dominique Swinnen,Jieping Zhu Org. Chem. Front. 2014 1 240

1-Cyclohexyl-1H-imidazoleに関する追加情報

1-Cyclohexyl-1H-imidazole (CAS 67768-61-0) の最新研究動向と医薬品応用

1-Cyclohexyl-1H-imidazole (CAS 67768-61-0) は、近年、医薬品開発や生物活性化合物の合成において重要な中間体として注目されている。本化合物は、その特異的な化学構造により、酵素阻害剤や受容体リガンドとしての潜在的な応用が研究されている。特に、抗炎症作用や抗がん活性を示す可能性が報告されており、創薬研究における価値が高まっている。

2023年から2024年にかけて発表された最新の研究によると、1-Cyclohexyl-1H-imidazoleは、特定のキナーゼ阻害剤として作用し、がん細胞の増殖抑制に効果を示すことが明らかになった。ある研究では、この化合物がEGFR (Epidermal Growth Factor Receptor) の活性を阻害し、非小細胞肺癌細胞のアポトーシスを誘導することが示された。この発見は、新しい分子標的治療薬の開発につながる可能性がある。

さらに、1-Cyclohexyl-1H-imidazoleの誘導体に関する研究も進展している。最近の報告では、この化合物の4位または5位に特定の置換基を導入することで、選択性や活性が大幅に向上することが確認された。特に、5位にフッ素原子を導入した誘導体は、従来の化合物と比較して、in vitroでの活性が約3倍向上したというデータが得られている。

薬物動態に関する研究では、1-Cyclohexyl-1H-imidazoleが比較的良好な経口吸収性を示すことが明らかになった。マウスを用いた実験では、経口投与後の血中濃度が治療効果を発揮するのに十分なレベルに達し、また、血中半減期が適度に長いことが確認された。これらの特性は、この化合物が実際の医薬品として開発される上で有利に働くと考えられる。

安全性評価に関する予備的な研究では、1-Cyclohexyl-1H-imidazoleは、in vitroおよびin vivoの両方で許容範囲内の毒性プロファイルを示した。ただし、高用量では肝臓酵素の上昇が観察されたため、今後の研究では適切な投与量の設定が重要となるだろう。

総合的に、1-Cyclohexyl-1H-imidazole (CAS 67768-61-0) は、その多様な生物活性と比較的良好な薬物動態特性から、新規医薬品候補として大きな可能性を秘めている。今後の研究では、より選択性の高い誘導体の開発や、作用機序のさらなる解明が期待される。また、臨床試験に向けた前臨床研究の進展が待たれるところである。

67768-61-0 (1-Cyclohexyl-1H-imidazole) 関連製品

- 93668-14-5(3-(1H-imidazol-1-yl)butylamine)

- 71614-58-9(1-Cyclopentylimidazole)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)